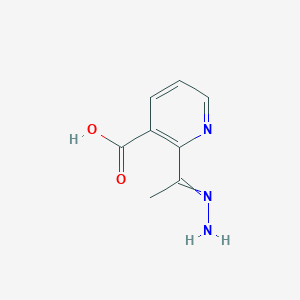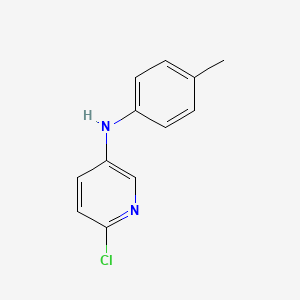![molecular formula C25H24O2 B14240962 2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)- CAS No. 364730-56-3](/img/structure/B14240962.png)
2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)- is a heterocyclic organic compound It features a pyran ring, which is a six-membered ring containing one oxygen atom and five carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)- typically involves the reaction of dihydropyran with triphenylmethanol under acidic conditions. The reaction proceeds through the formation of an oxonium ion intermediate, which then reacts with triphenylmethanol to form the desired product. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at room temperature to moderate temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyranones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyran derivatives.
Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyranones, while reduction can produce dihydropyran derivatives. Substitution reactions can result in a variety of functionalized pyran compounds .
Aplicaciones Científicas De Investigación
2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)- involves its interaction with various molecular targets. The triphenylmethoxy group can enhance the compound’s binding affinity to specific enzymes or receptors, influencing its biological activity. The pyran ring structure allows for interactions with nucleophiles and electrophiles, facilitating various chemical reactions and pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: Another dihydropyran derivative with different substituents.
2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-: A similar compound with a different alkyl group attached to the pyran ring.
Uniqueness
This group can enhance the compound’s stability, reactivity, and binding affinity to various molecular targets, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
364730-56-3 |
|---|---|
Fórmula molecular |
C25H24O2 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
(2S)-2-(trityloxymethyl)-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C25H24O2/c1-4-12-21(13-5-1)25(22-14-6-2-7-15-22,23-16-8-3-9-17-23)27-20-24-18-10-11-19-26-24/h1-17,24H,18-20H2/t24-/m0/s1 |
Clave InChI |
UWYJPFNZHBXFRC-DEOSSOPVSA-N |
SMILES isomérico |
C1C=CCO[C@@H]1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1C=CCOC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H-[1,3]Oxazolo[3,2-a]pyrrolo[1,2-d]pyrazine](/img/structure/B14240887.png)
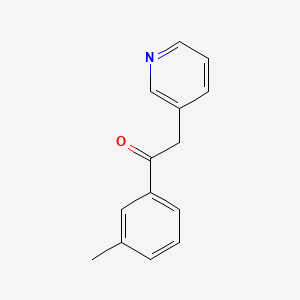

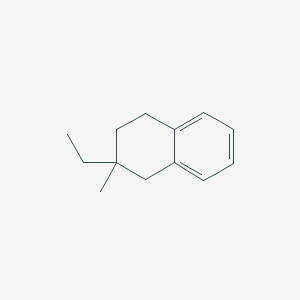
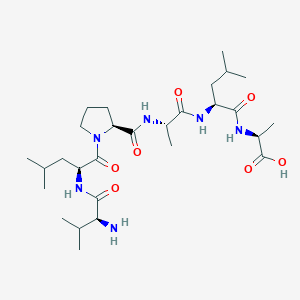
![1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B14240926.png)
![2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14240929.png)

![Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate](/img/structure/B14240938.png)
![Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]-](/img/structure/B14240949.png)
